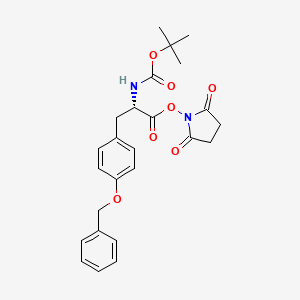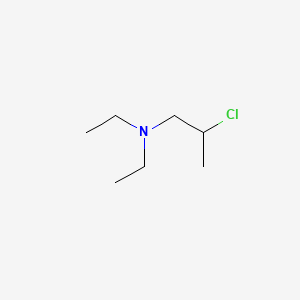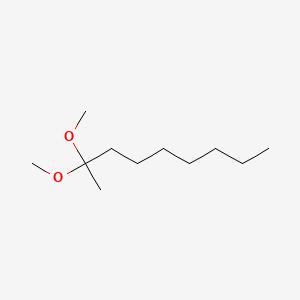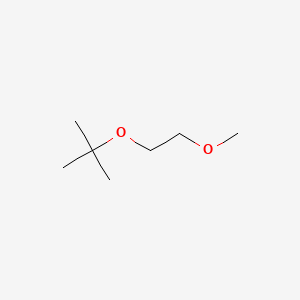
2-bromo-1-(1H-pyrrol-2-yl)ethanone
Descripción general
Descripción
2-bromo-1-(1H-pyrrol-2-yl)ethanone, also known as 2-bromo-1-pyrroleethanone, is an organic compound with a molecular formula of C5H6BrNO. It is a colorless liquid that is soluble in alcohols and ethers, and is used as a synthetic intermediate in organic synthesis. 2-bromo-1-pyrroleethanone is a useful synthetic intermediate for the preparation of a variety of organobromine compounds, such as 2-bromo-1-pyrrolidine, 1-bromo-2-pyrrolidine, and 1-bromo-3-pyrrolidine. It is also used as a starting material for the synthesis of various heterocyclic compounds, such as pyrrolo[2,3-d]pyrimidines, pyrrolo[2,3-d]thiazolines, and pyrrolo[2,3-d]pyridines.
Aplicaciones Científicas De Investigación
Synthesis of Imidazole Derivatives
2-bromo-1-(1H-pyrrol-2-yl)ethanone: is a valuable precursor in the synthesis of imidazole derivatives . Imidazole compounds have a broad range of biological activities, including antibacterial, antifungal, and antitumor properties. The bromine atom in the compound can act as a good leaving group, facilitating the formation of new bonds with nucleophiles, which is a key step in constructing the imidazole ring.
Antitumor Activity
This compound has been utilized in the synthesis of molecules with antitumor activity. For instance, derivatives synthesized from 2-bromo-1-(1H-pyrrol-2-yl)ethanone have been evaluated against cancer cell lines such as HeLa, showing promising results in MTT assays . This highlights its potential as a building block in anticancer drug development.
Development of Antimicrobial Agents
The structural motif of 2-bromo-1-(1H-pyrrol-2-yl)ethanone is found in various antimicrobial agents. Its incorporation into larger molecules can enhance their efficacy against a range of microbial pathogens, owing to the pyrrole moiety’s interaction with bacterial cell components .
Chemical Research and Spectroscopy
In chemical research, especially spectroscopy, 2-bromo-1-(1H-pyrrol-2-yl)ethanone can be used as a standard or reference compound due to its well-defined structure and properties. Its mass spectrum data is available for reference, which aids in the identification and characterization of similar compounds .
Inhibitors of Protein Kinases
Compounds containing the pyrrole subunit, like 2-bromo-1-(1H-pyrrol-2-yl)ethanone, are known to inhibit protein kinases. These enzymes play crucial roles in cell signaling, and their inhibition can be therapeutic in diseases like cancer .
Fungicides and Antibiotics Development
The pyrrole unit present in 2-bromo-1-(1H-pyrrol-2-yl)ethanone is a common feature in therapeutically active compounds, including fungicides and antibiotics. Its reactivity allows for the creation of diverse molecules capable of combating fungal infections and bacterial diseases .
Mecanismo De Acción
Target of Action
Similar compounds such as imidazole-containing compounds have been reported to show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Pharmacokinetics
The compound has a Log Po/w (iLOGP) of 1.08, indicating its lipophilicity . These properties suggest that the compound has good bioavailability.
Propiedades
IUPAC Name |
2-bromo-1-(1H-pyrrol-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO/c7-4-6(9)5-2-1-3-8-5/h1-3,8H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNXJNRIRUXVBHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C1)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00348717 | |
| Record name | 2-bromo-1-(1H-pyrrol-2-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00348717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-1-(1H-pyrrol-2-yl)ethanone | |
CAS RN |
73742-16-2 | |
| Record name | 2-bromo-1-(1H-pyrrol-2-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00348717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



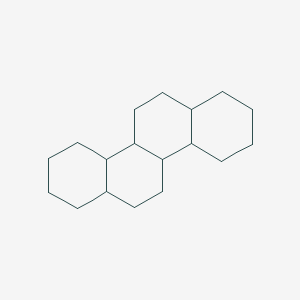
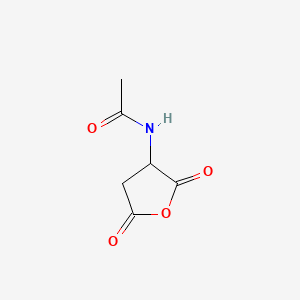
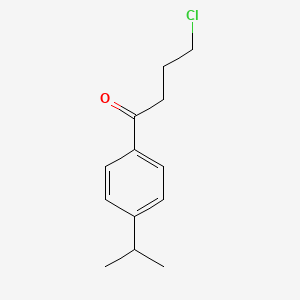
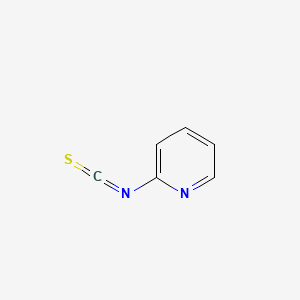
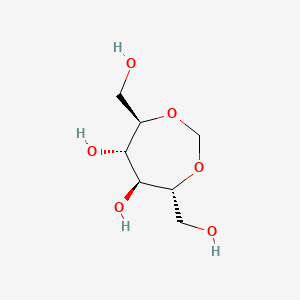
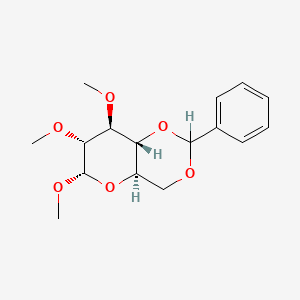

![9,10-Anthracenedione, 1,4-diamino-2-chloro-3-[(2-hydroxyethyl)thio]-](/img/structure/B1604757.png)
